molecular formula C9H9NO4 B1146666 N-Acetyl Mesalazine-d3 CAS No. 1309935-89-4

N-Acetyl Mesalazine-d3

Cat. No.: B1146666
CAS No.: 1309935-89-4
M. Wt: 198.192
InChI Key: GEFDRROBUCULOD-NRUYWUNFSA-N
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Description

Contextualizing Deuterated Analogs in Chemical and Biomedical Research

Deuterated analogs, also known as heavy-atom-labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. wikipedia.orgsimsonpharma.com This substitution, while seemingly minor, can have a significant impact on the compound's metabolic stability due to the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. wikipedia.orgacs.org

In biomedical research, this property is exploited to improve the pharmacokinetic profiles of drugs, potentially leading to a longer half-life and reduced formation of toxic metabolites. nih.govnih.gov Deuterated compounds are also crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate measurement of drug and metabolite concentrations in biological samples. nih.govjournaljpri.com The use of deuterium labeling has expanded significantly, with numerous deuterated drugs now in clinical trials and approved for therapeutic use. acs.orgnih.gov

Significance of N-Acetyl Mesalazine as a Key Metabolite in Biological Systems

N-Acetyl Mesalazine, also known as N-acetyl-5-aminosalicylic acid, is the main metabolite of Mesalazine (5-aminosalicylic acid or 5-ASA). medchemexpress.comprobes-drugs.org Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. drugbank.com The metabolism of Mesalazine to N-Acetyl Mesalazine occurs primarily in the intestinal mucosa and the liver, catalyzed by the N-acetyltransferase (NAT) enzyme. probes-drugs.orgdrugbank.com

Rationale for Advanced Research on N-Acetyl Mesalazine-d3 as a Stable Isotope-Labeled Compound

The development and use of this compound as a stable isotope-labeled compound are driven by the need for a reliable internal standard in bioanalytical methods. journaljpri.com In pharmacokinetic studies that aim to quantify Mesalazine and its metabolite, N-Acetyl Mesalazine, in biological matrices like plasma, the inclusion of a deuterated internal standard is essential for accuracy and precision. journaljpri.comscholarsresearchlibrary.com

This compound has a molecular weight that is distinct from the unlabeled metabolite, allowing it to be easily differentiated by mass spectrometry. nih.govpharmaffiliates.com However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample extraction and chromatographic separation. medchemexpress.eu This ensures that any variability in the analytical process affects both the analyte and the internal standard equally, leading to more reliable and reproducible quantification. The use of this compound has been instrumental in numerous bioequivalence and pharmacokinetic studies of Mesalazine formulations. journaljpri.comscholarsresearchlibrary.com

Data Tables

Table 1: Chemical Properties of N-Acetyl Mesalazine and its Deuterated Analog

PropertyN-Acetyl MesalazineThis compound
Synonyms 5-Acetaminosalicylic Acid, AcetylmesalazineN-Acetyl-5-aminosalicylic acid-d3, N-Acetyl-ASA-d3
Molecular Formula C₉H₉NO₄ caymanchem.comlgcstandards.comC₉H₆D₃NO₄ pharmaffiliates.com
Molecular Weight 195.17 g/mol lgcstandards.com198.19 g/mol nih.govpharmaffiliates.com
CAS Number 51-59-2 caymanchem.comlgcstandards.com1309935-89-4 medchemexpress.com
Primary Use in Research Metabolite of Mesalazine, Biomarker medchemexpress.comlgcstandards.comLabeled analogue for use as an internal standard in bioanalysis pharmaffiliates.comchemicalbook.com

Properties

CAS No.

1309935-89-4

Molecular Formula

C9H9NO4

Molecular Weight

198.192

IUPAC Name

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D

InChI Key

GEFDRROBUCULOD-NRUYWUNFSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Synonyms

5-(Acetylamino)-2-hydroxybenzoic-d3 Acid;  3-Carboxyparacetamol-d3;  _x000B_5-Acetamidosalicylic Acid-d3;  CJ 46A-d3;  N-Acetylmesalamine-d3;  N-(Acetyl)-5-aminosalicylic Acid-d3;  NSC 54183-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of N Acetyl Mesalazine D3

Established Synthetic Routes and Reaction Conditions for N-Acetylation with Deuterium (B1214612) Incorporation

The core of the synthesis involves the reaction of Mesalazine (5-aminosalicylic acid or 5-ASA) with a deuterated acetylating agent. The IUPAC name for the resulting compound, 2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid, confirms that three deuterium atoms are located on the methyl group of the acetyl moiety. nih.gov

The most direct synthetic route is the acylation of the primary amino group of Mesalazine. This is achieved by using a deuterated reagent that can transfer a trideuterioacetyl group (-C(O)CD₃) to the nitrogen atom of the 5-amino group on the salicylic (B10762653) acid backbone. The selection of the deuterated reagent is critical for the success of the synthesis.

Commonly employed deuterated reagents for this type of transformation include:

Acetic anhydride-d6 ((CD₃CO)₂O): This is a highly effective reagent for acetylation. The reaction involves the nucleophilic attack of the amino group of Mesalazine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-acetyl bond and deuterated acetic acid as a byproduct.

Acetyl chloride-d3 (CD₃COCl): This is another potent acetylating agent. The reaction with Mesalazine proceeds readily, forming the desired product along with hydrogen chloride. A base is typically added to the reaction mixture to neutralize the HCl byproduct.

The general reaction scheme can be represented as: C₇H₇NO₃ (Mesalazine) + Deuterated Acetylating Agent → C₉H₆D₃NO₄ (N-Acetyl Mesalazine-d3)

Table 1: Key Deuterated Reagents for Synthesis
Deuterated ReagentChemical FormulaTypical Role
Acetic Anhydride-d6(CD₃CO)₂OPrimary acetylating agent
Acetyl Chloride-d3CD₃COClAlternative acetylating agent

The choice of solvent and catalytic system is dependent on the selected acetylating reagent.

Solvents: Anhydrous aprotic solvents are generally preferred to prevent any potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the final product. Suitable solvents include tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), or dichloromethane.

Catalysts/Bases: When using acetyl chloride-d3, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is often used to scavenge the HCl produced during the reaction. In some cases, pyridine can serve as both the solvent and the basic catalyst. For reactions with acetic anhydride-d6, a catalytic amount of a strong acid or base can be used to accelerate the reaction, although the reaction often proceeds efficiently without a catalyst upon gentle heating.

Strategies for Achieving High Isotopic Purity and Enrichment

High isotopic purity is paramount for this compound, especially for its application as an internal standard in mass spectrometry-based assays. veeprho.com The primary strategy revolves around two key principles:

High-Purity Starting Materials: The synthesis must begin with a deuterated acetylating reagent of very high isotopic enrichment (typically >99 atom % D). Any unlabeled reagent (e.g., acetic anhydride-h6) present as an impurity will result in the formation of the non-deuterated N-Acetyl Mesalazine, reducing the isotopic purity of the final product.

Control of Reaction Conditions: The reaction must be carried out under strictly anhydrous (water-free) conditions. The presence of water or other protic substances could lead to H/D exchange with the deuterated reagent before it reacts with Mesalazine, or potentially with the product itself under certain conditions, thereby lowering the isotopic enrichment.

Purification Techniques for Synthetic Product Isolation

Following the synthesis, a multi-step purification process is required to isolate this compound with high chemical purity.

Initial Workup: The reaction mixture is typically subjected to a workup procedure, which may involve quenching the excess acetylating reagent and using liquid-liquid extraction to separate the product from water-soluble byproducts and salts. semanticscholar.org

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent system and allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution.

Chromatography: For achieving the highest level of purity, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is often used as a final purification step to remove any remaining trace impurities, ensuring a chemical purity often exceeding 99%. esschemco.comupce.cz

Analytical Verification of Isotopic Labeling and Purity for Research Applications

Rigorous analytical testing is conducted to confirm the identity, chemical purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS): This is the most direct method to confirm successful deuterium incorporation. High-resolution mass spectrometry will show the molecular ion peak corresponding to the mass of this compound (C₉H₆D₃NO₄), which is approximately 198.19 g/mol . esschemco.com This represents an increase of 3 mass units compared to the unlabeled compound, confirming the presence of three deuterium atoms. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool used for its quantification. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the structure of the molecule. In the spectrum of this compound, the characteristic singlet peak for the acetyl methyl protons (around 2.1 ppm) seen in the unlabeled compound will be absent, confirming that deuteration occurred at the desired position.

²H NMR (Deuterium NMR): This analysis can be performed to show a signal at the chemical shift corresponding to the acetyl group, directly observing the incorporated deuterium.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the compound. It separates the target compound from any synthetic byproducts or starting materials. Commercial suppliers often report purities greater than 99% by HPLC. esschemco.com

Table 2: Analytical Verification Methods
TechniquePurposeKey Finding for this compound
Mass Spectrometry (MS)Confirm isotopic incorporation and molecular weightMass shift of +3 amu compared to unlabeled standard
¹H NMR SpectroscopyVerify location of deuterium labelingAbsence of the N-acetyl methyl proton signal
HPLCDetermine chemical purityPurity typically >99%

Advanced Analytical Methodologies for N Acetyl Mesalazine D3 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of N-Acetyl Mesalazine-d3 and its non-deuterated counterpart in complex biological matrices.

Development and Validation of LC-MS/MS Methods for Quantification in Research Matrices

Validated LC-MS/MS methods are essential for the accurate quantification of mesalamine and its primary metabolite, N-acetyl mesalamine, in biological samples like human plasma. semanticscholar.org In these assays, this compound serves as an ideal internal standard. semanticscholar.org Method validation typically demonstrates linearity over a specific concentration range. For instance, one method showed a linear range of 2-1500 ng/mL for mesalamine and 10-2000 ng/mL for N-acetyl mesalamine. semanticscholar.org

Validation procedures confirm the method's precision and accuracy. Intra- and inter-day precision for N-acetyl mesalamine have been reported to be between 0.99% to 5.67% and 1.72% to 4.89%, respectively. semanticscholar.org Similarly, intra- and inter-day accuracy for the same analyte ranged from 99.64% to 106.22% and 100.71% to 104.27%. semanticscholar.org These validated methods are successfully applied in pharmacokinetic and bioequivalence studies. semanticscholar.orgupce.cz The sample preparation often involves techniques like liquid-liquid extraction or protein precipitation to isolate the analyte and internal standard from the plasma matrix. semanticscholar.orgresearchgate.net

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for resolving this compound from its analyte and other matrix components. This is achieved by carefully selecting the analytical column and mobile phase composition. semanticscholar.org A common choice for the stationary phase is a C18 column, which provides effective reversed-phase separation. semanticscholar.orgresearchgate.net

Optimization involves adjusting the mobile phase to achieve good peak shape and resolution in a reasonable timeframe. semanticscholar.org Isocratic elution, where the mobile phase composition remains constant, is often employed. semanticscholar.orgresearchgate.net For example, a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15 v/v) has been used effectively. semanticscholar.org Another system utilized a mixture of 0.1% formic acid in water and acetonitrile (B52724) (40:60 v/v). researchgate.net The flow rate is also optimized, with rates such as 0.6 mL/min and 0.5 mL/min being reported. semanticscholar.orgresearchgate.net

Table 1: Interactive Data on LC-MS/MS Chromatographic Parameters

ParameterCondition 1Condition 2
Column Chemistry Thermo, HyPURITY C18Thermo, Hypersil BDS, C18
Column Dimensions 150 x 4.6 mm, 5 µm100 mm × 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate and Methanol (85:15, v/v)0.1% Formic Acid in Water and Acetonitrile (40:60, v/v)
Flow Rate 0.6 mL/min0.5 mL/min
Elution Type IsocraticIsocratic

Mass Spectrometric Detection Parameters and Transitions

Detection by tandem mass spectrometry is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. semanticscholar.org In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For this compound, the instrument is tuned to detect its unique mass transition.

The optimization of mass spectrometric parameters is achieved by direct infusion of the compound into the mass spectrometer's source. semanticscholar.org Ionization can be performed in either positive or negative mode. In one method using negative ion mode, this compound was detected by monitoring the transition of the precursor ion [M-H]⁻ at m/z 198.1 to the product ion at m/z 153.0. semanticscholar.org In a different method utilizing positive ionization, the transition for this compound was m/z 213.1 → m/z 195.1. researchgate.net These specific transitions allow for unambiguous detection and quantification, free from interference from other compounds. semanticscholar.org

Table 2: Interactive Data on Mass Spectrometric Transitions

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
This compound Negative198.1153.0
This compound Positive213.1195.1
N-Acetyl Mesalazine Negative194.2149.9
Mesalazine Negative152.0108.0

Role as an Internal Standard in Quantitative Research Studies

This compound is widely used as an internal standard (IS) in quantitative LC-MS/MS studies for mesalamine and N-acetyl mesalamine. semanticscholar.orgresearchgate.netijprajournal.com An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. semanticscholar.org

The ideal internal standard is structurally and chemically similar to the analyte but has a different mass to be distinguishable by the mass spectrometer. medchemexpress.com this compound fits this requirement perfectly as it is the deuterated form of N-acetyl mesalamine. This means it has nearly identical chromatographic retention time and ionization efficiency to the analyte, but its mass is higher due to the presence of deuterium (B1214612) atoms. researchgate.netmedchemexpress.com This ensures that any variability encountered during the analytical process affects both the analyte and the internal standard to the same extent, leading to highly accurate and precise quantification. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Spectrophotometric Methodologies in Research

While LC-MS/MS is a dominant technique, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also a valuable methodology in research settings for the analysis of related compounds.

Column Chemistries and Mobile Phases for Analytical Resolution

Similar to LC-MS/MS, reversed-phase chromatography on C18 columns is a standard approach for achieving analytical resolution in HPLC methods. semanticscholar.orgmfd.org.mk The selection of column chemistry and mobile phase is tailored to the specific separation required. For instance, a Discovery C18 column (150 mm × 4.6 mm, 5 µm) has been used for the analysis of mesalazine and its impurities. mfd.org.mk

The mobile phase composition is a key factor in obtaining the desired resolution. One HPLC method employed a mobile phase consisting of 2% v/v acetonitrile and 98% v/v buffer (0.05% v/v o-phosphoric acid with 0.3% w/v potassium hexafluorophosphate). mfd.org.mk Another method for the simultaneous quantification of mesalamine and N-acetyl mesalamine used a Thermo HyPURITY C18 column with an isocratic mobile phase of 10 mM ammonium acetate and methanol. semanticscholar.org These conditions are optimized to ensure that the compounds of interest are well-separated from each other and from any potential impurities. mfd.org.mk

Detection Modalities and Their Specificities

The quantification of N-Acetyl Mesalazine and its deuterated internal standard, this compound, is predominantly achieved through highly specific and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the foremost methodology cited in research for its superior selectivity and sensitivity in complex biological matrices like human plasma. semanticscholar.orgresearchgate.netnih.gov

In a typical LC-MS/MS application, detection is performed on a triple quadrupole mass spectrometer. semanticscholar.org The specificity of this technique is rooted in the use of Multiple Reaction Monitoring (MRM). semanticscholar.org In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored. This process allows for highly selective detection with minimal interference from other compounds in the sample. semanticscholar.org

For this compound, the analysis is often conducted in negative ion mode using a Turbo Ion Spray interface. semanticscholar.org The specific mass transition monitored for this compound is from a precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 197.9 to a product ion at m/z 153.0. semanticscholar.org This is monitored alongside the transitions for mesalamine (m/z 152.0 → 108.0) and N-acetyl mesalamine (m/z 194.2 → 149.9). semanticscholar.org The use of a stable, isotopically labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar ionization effects, thereby providing accurate correction for any analytical variations. semanticscholar.org

Table 1: Mass Spectrometry Parameters for Detection

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 197.9 153.0 Negative
N-Acetyl Mesalazine 194.2 149.9 Negative
Mesalazine 152.0 108.0 Negative

Data sourced from a study on the simultaneous quantification of mesalamine and its metabolite in human plasma. semanticscholar.org

Method Validation Parameters for Research Accuracy and Precision

The validation of analytical methods utilizing this compound is essential to ensure that the results are reliable and reproducible. Validation is performed according to established guidelines, assessing several key parameters. nih.govijpbs.com

Linearity and Calibration Curve Establishment

To establish linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte (N-Acetyl Mesalazine) to the internal standard (this compound) against the known concentrations of the analyte. semanticscholar.org In studies quantifying N-Acetyl Mesalazine in human plasma, the calibration curve has demonstrated linearity over a concentration range of 10.0 to 2000.0 ng/mL. semanticscholar.org

The relationship is typically defined by a linear regression model, often with a weighting factor such as 1/x² to ensure accuracy across the entire range. semanticscholar.org A correlation coefficient (r²) of greater than 0.99 is generally required to demonstrate acceptable linearity. semanticscholar.org For the calibration points, precision and accuracy should be within ±15% of the nominal values, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. semanticscholar.org

Table 2: Linearity and Calibration Data for N-Acetyl Mesalazine Quantification using this compound

Parameter Value
Concentration Range (ng/mL) 10.0 - 2000.0
Regression Model Linear with 1/x² weighting
Correlation Coefficient (r²) > 0.998

This data reflects a validated LC-MS/MS method for N-acetyl mesalamine. semanticscholar.org

Precision and Accuracy Assessments

Precision is a measure of the random error and is expressed as the coefficient of variation (CV, %), while accuracy reflects the closeness of the measured value to the true value, expressed as a percentage. semanticscholar.org These parameters are evaluated at multiple concentration levels, including the LLOQ, low (LQC), medium (MQC), and high (HQC) quality control samples. semanticscholar.org

Assessments include both intra-day (within a single day) and inter-day (across different days) evaluations. semanticscholar.orgresearchgate.net For N-Acetyl Mesalazine, validated methods using this compound as an internal standard have shown excellent precision and accuracy. semanticscholar.org Intra-day precision ranged from 0.99% to 5.67%, and inter-day precision was between 1.72% and 4.89%. semanticscholar.orgresearchgate.net The intra-day accuracy varied from 99.64% to 106.22%, while inter-day accuracy was found to be between 100.71% and 104.27%. semanticscholar.org

Table 3: Precision and Accuracy Results for N-Acetyl Mesalazine Quantification

Parameter Concentration Levels Range (%)
Intra-day Precision (%CV) LLOQ, LQC, MQC, HQC 0.99 - 5.67
Inter-day Precision (%CV) LLOQ, LQC, MQC, HQC 1.72 - 4.89
Intra-day Accuracy (%) LLOQ, LQC, MQC, HQC 99.64 - 106.22
Inter-day Accuracy (%) LLOQ, LQC, MQC, HQC 100.71 - 104.27

Data from a bioequivalence study of mesalamine and its metabolite. semanticscholar.org

Recovery and Extraction Efficiency from Research Samples

The efficiency of extracting the analyte and internal standard from the biological matrix is a critical parameter. semanticscholar.org Recovery is determined by comparing the peak areas from extracted samples at different concentrations (low, medium, and high) with those of unextracted standard solutions. semanticscholar.org

Stability Testing in Analytical Research Protocols

Stability testing ensures that the concentration of the analyte does not change during the various stages of the analytical process, from sample collection to final analysis. semanticscholar.org For methods involving N-Acetyl Mesalazine and its internal standard this compound, stability is assessed under various conditions. semanticscholar.org

These conditions typically include:

Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the sample.

Bench-Top Stability: Evaluating the stability of the analyte in the matrix at room temperature for a specified period.

Post-Operative/Post-Preparative Stability: Determining the stability of the processed samples in the autosampler before injection. semanticscholar.org

In validated methods, both N-Acetyl Mesalazine and the internal standard this compound have been found to be stable throughout these stability assessments, ensuring the integrity of the analytical results. semanticscholar.org

Investigations into Mesalazine Metabolic Pathways Utilizing N Acetyl Mesalazine D3 As a Tracer

Elucidation of Acetylation Pathways of Mesalazine

Acetylation is the primary metabolic pathway for mesalazine (5-aminosalicylic acid or 5-ASA). This biotransformation process, which converts mesalazine into N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is a critical determinant of its systemic bioavailability and local concentration at the site of action in the colon. The acetylation process occurs in various tissues and is influenced by both host enzymes and the gut microbiota.

Enzymatic Acetylation by N-Acetyltransferase-1 (NAT-1) in Hepatic and Intestinal Tissues

The enzymatic acetylation of mesalazine is predominantly carried out by N-acetyltransferase 1 (NAT-1). This enzyme is highly expressed in the epithelial cells of the intestine and in the liver, which are the two primary sites of mesalazine metabolism. drugbank.com When mesalazine is absorbed from the gastrointestinal tract, it undergoes extensive first-pass metabolism in both the intestinal mucosa and the liver, leading to the formation of N-Ac-5-ASA. chemicalbook.com While another isoform, N-acetyltransferase 2 (NAT2), is also involved in acetylation reactions in humans, studies suggest that NAT-1 has a significantly more important role in the metabolism of 5-ASA. nih.gov The high variability in N-acetylation of mesalazine among individuals can be partly attributed to genetic polymorphisms in the NAT1 gene, leading to different acetylation rates. nih.gov

The table below summarizes key pharmacokinetic parameters of mesalazine and its primary metabolite, N-acetyl mesalazine, highlighting the extensive nature of the acetylation process.

ParameterMesalazineN-Acetyl Mesalazine
Plasma Protein Binding ~43%~78%
Primary Metabolizing Enzyme N-Acetyltransferase-1 (NAT-1)-
Primary Sites of Metabolism Intestinal Mucosa, Liver-
Primary Route of Excretion Urine and Feces (as parent drug and metabolite)Urine and Feces

This table provides an overview of the pharmacokinetic properties of Mesalazine and its acetylated metabolite.

Contribution of Colonic Microbiota to Mesalazine Metabolism

The colonic microbiota also plays a significant role in the metabolism of mesalazine. drugbank.com Anaerobic stool culture experiments have demonstrated that gut bacteria can convert a substantial portion of 5-ASA to N-Ac-5-ASA. nih.gov This microbial metabolism is particularly relevant for delayed-release formulations of mesalazine that are designed to deliver the active drug to the colon. The acetylation by gut bacteria contributes to the local metabolism of the drug within the colon, which can influence its therapeutic efficacy. nih.gov Interestingly, mesalazine itself can impact the composition and metabolic activity of the gut microbiome. Studies have shown that mesalazine treatment can alter the balance of major bacterial phyla, such as Firmicutes and Bacteroidetes. researchgate.net

Tracing Metabolic Fate in Preclinical Models

The use of stable isotope-labeled compounds, such as N-Acetyl Mesalazine-d3, is a cornerstone of modern pharmacokinetic research. medchemexpress.com In preclinical models, administering a deuterated tracer allows researchers to distinguish between the exogenously administered compound and the endogenously produced molecules. This technique is invaluable for accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles of a drug and its metabolites. wisdomlib.org

By employing this compound, researchers can precisely track the journey of the acetylated metabolite throughout the biological system. This aids in quantifying its formation, distribution to various tissues, and eventual elimination. Such studies are critical for building accurate pharmacokinetic models that can predict the behavior of the drug in different physiological and pathological conditions. While specific preclinical studies detailing the use of this compound as a tracer for mesalazine are not extensively published, the principle of using deuterated standards is a well-established practice in drug metabolism studies to enhance the accuracy of quantitative analysis by mass spectrometry. medchemexpress.com

Characterization of Downstream Metabolic Reactions

Following its formation through acetylation in the liver, intestinal wall, and by colonic bacteria, N-acetyl-5-aminosalicylic acid is the principal and terminal metabolite of mesalazine. medchemexpress.comcaymanchem.com Research indicates that N-Ac-5-ASA is largely considered to be therapeutically inert. chemicalbook.com The primary fate of this metabolite is excretion from the body. Both mesalazine and N-Ac-5-ASA are eliminated through the urine and feces. drugbank.com The extent of urinary excretion of N-Ac-5-ASA serves as an indicator of the systemic absorption of the parent drug. researchgate.net

Current scientific literature does not suggest any significant downstream metabolic reactions for N-acetyl-5-aminosalicylic acid. Once formed, its metabolic journey is primarily directed towards elimination. The table below outlines the urinary and fecal excretion ranges for total 5-ASA (mesalazine and N-acetyl mesalazine) for different oral formulations, illustrating the final elimination pathways.

Formulation TypeUrinary Excretion of Total 5-ASA (%)Fecal Excretion of Total 5-ASA (%)
Sulfasalazine 11-3323-75
Olsalazine 14-3117-50
Balsalazide 12-3522-46
Asacol (Delayed-release) 10-3520-64
Pentasa (Sustained-release) 15-5312-59
Salofalk/Mesasal/Claversal 27-5623-44

Data adapted from a systematic review of the pharmacokinetic profiles of oral mesalazine formulations. nih.gov This table shows the excretion patterns of total 5-ASA for various mesalazine pro-drugs and formulations.

Mechanistic Research Applications of N Acetyl Mesalazine and Its Deuterated Analogue

Modulation of Inflammatory Response Pathways in Research Models

N-Acetyl Mesalazine and its parent compound, Mesalazine, have been shown to influence several critical inflammatory pathways in various research models. These interactions are central to their therapeutic effects observed in conditions like inflammatory bowel disease (IBD).

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a significant role in regulating inflammation. Research has demonstrated that the anti-inflammatory effects of Mesalazine are, in part, mediated through the activation of PPAR-γ. researchgate.net The binding of N-acetyl-5-ASA to PPAR-γ induces its translocation from the cytoplasm to the cell nucleus. youtube.com This event leads to a conformational change in PPAR-γ, allowing it to form a heterodimer with the retinoid X receptor (RXR). youtube.com This PPAR-RXR complex then binds to specific DNA sequences known as PPAR-γ response elements (PPREs), modulating the expression of genes involved in the inflammatory process. youtube.com

Studies in colon cancer cells have shown that Mesalazine's pro-apoptotic and anti-proliferative actions are regulated through both PPAR-γ-dependent and -independent pathways. nih.gov Mesalazine has been observed to elevate PPAR-γ expression and activity, which in turn contributes to the induction of apoptosis and inhibition of cell growth in these experimental models. nih.gov The significance of this interaction is highlighted by findings where the growth-inhibitory effect of Mesalazine was partially diminished in cells with a dominant-negative PPAR-γ mutant. nih.gov

Nuclear Factor Kappa-B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govresearchgate.net The inhibition of the NF-κB signaling pathway is a key mechanism of action for Mesalazine. nih.govresearchgate.net In biopsies from patients with active ulcerative colitis, activation of NF-κB is predominantly detected in macrophages within the inflamed mucosa. nih.govresearchgate.net Treatment with Mesalazine has been shown to lead to a significant reduction of NF-κB activation in these tissues. nih.govresearchgate.net This inhibition of NF-κB activation results in the suppression of pro-inflammatory gene expression. nih.govresearchgate.net

The PPAR-RXR complex, formed following PPAR-γ activation by N-Acetyl Mesalazine, contributes to the downregulation of the NF-κB pathway. youtube.com This modulation of NF-κB activity is a critical component of the anti-inflammatory effects of Mesalazine and its acetylated metabolite.

Mesalazine is known to modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net While considered a weak inhibitor of COX, Mesalazine can downregulate the COX-2/PGE2 axis in inflammatory cells. nih.gov Specifically, it has been shown to inhibit both basal and cytokine-induced COX-2 expression in colorectal cancer cell lines, leading to reduced prostaglandin (B15479496) E2 (PGE2) synthesis and decreased cell growth. nih.gov

The mechanism involves the conversion of arachidonic acid into various bioactive metabolites through the COX and LOX pathways. youtube.com Mesalazine's inhibitory action helps to reduce the levels of these pro-inflammatory molecules. researchgate.net It is important to note that the anti-proliferative effect of Mesalazine is only partially reversed by the addition of exogenous PGE2, suggesting that its mechanism extends beyond the inhibition of the COX-2 pathway alone. nih.gov

Summary of Mechanistic Actions on Inflammatory Pathways
PathwayKey MoleculeEffect of N-Acetyl Mesalazine/MesalazineDownstream Consequence
PPAR-γ SignalingPPAR-γActivation and nuclear translocationModulation of inflammatory gene expression
NF-κB SignalingNF-κBInhibition of activationSuppression of pro-inflammatory gene expression
COX/LOX PathwaysCOX-2, LipoxygenaseInhibition and downregulationReduced production of prostaglandins and leukotrienes

Antioxidant and Free Radical Scavenging Properties in Experimental Systems

In addition to its anti-inflammatory effects, Mesalazine exhibits antioxidant and free radical scavenging properties. mdpi.com These characteristics may contribute to its therapeutic efficacy, particularly in the context of inflammatory conditions where oxidative stress plays a significant role. mdpi.com

Experimental studies have demonstrated that Mesalazine can act as a scavenger of reactive oxygen species (ROS). mdpi.com This antioxidant activity has been linked to an increase in the activity of the antioxidant enzyme catalase. mdpi.com Furthermore, Mesalazine has been shown to decrease the levels of inactive phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K pathway. mdpi.com The antioxidant properties of Mesalazine are suggested to be a predominant mechanism for its chemopreventive effects. mdpi.com In an experimental colitis model, Mesalazine treatment reduced lipid peroxidation and the expression of inducible nitric oxide synthase (iNOS). scielo.brbvsalud.org

Effects on Cytokine Production and Inflammatory Mediators in Cellular Studies

Mesalazine has been shown to modulate the production of various cytokines and inflammatory mediators in cellular studies, further highlighting its anti-inflammatory properties. The anti-inflammatory effects of Mesalazine are mediated, at least in part, by a reduction in the production of macrophage-derived cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov

In studies using human leukemia monocytic cell lines (THP-1), Mesalazine has been shown to significantly inhibit the release of TNF-α. nih.gov This effect was observed at lower concentrations, indicating a potent anti-inflammatory action. nih.gov The inhibition of TNF-α is a key therapeutic strategy in inflammatory diseases. frontiersin.org

Furthermore, in a pilot study involving patients with ulcerative colitis, the combination of N-acetyl-L-cysteine (NAC) and Mesalazine led to a clinical improvement that correlated with a decrease in the chemokines Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8). nih.govnih.gov These chemokines are involved in the recruitment of monocytes and neutrophils to sites of inflammation. nih.gov

Effects on Cytokine and Inflammatory Mediator Production
Cytokine/MediatorCell/Model SystemObserved Effect of Mesalazine
TNF-αTHP-1 cellsSignificant inhibition of release
IL-1βMacrophage-derivedReduction in production
IL-6Macrophage-derivedReduction in production
MCP-1Ulcerative colitis patients (with NAC)Decreased plasma levels
IL-8Ulcerative colitis patients (with NAC)Decreased plasma levels

Preclinical and in Vitro Research Applications of N Acetyl Mesalazine D3

In Vitro Cellular Model Studies

In vitro studies are fundamental in elucidating the cellular mechanisms of action for therapeutic compounds. Research on Mesalazine and its metabolite has involved various cell lines to model different aspects of intestinal inflammation and cancer.

Assessment of Cellular Responses in Epithelial Cell Lines

Intestinal epithelial cells are central to gut health, forming a critical barrier and playing a role in mucosal healing. Studies using non-transformed intestinal epithelial cell lines, such as IEC-6, have shown that Mesalazine can directly influence key processes involved in wound repair. researchgate.net Pharmacologically relevant concentrations of Mesalazine have been observed to significantly enhance both the migration and proliferation of these cells in a dose-dependent manner, which are crucial steps for the rapid re-establishment of mucosal integrity. researchgate.net This suggests that beyond its anti-inflammatory effects, Mesalazine may actively promote the healing of the epithelial lining. researchgate.net

Further studies on human nasal epithelial cells (HNECs) have demonstrated that Mesalazine does not compromise the integrity of the epithelial barrier. mdpi.com At various concentrations, it did not alter the trans-epithelial electrical resistance (TEER) or the paracellular permeability of HNEC cultures, indicating it is not toxic to these cells. mdpi.comnih.gov However, research comparing the uptake of Mesalazine (5-ASA) and its metabolite N-Acetyl Mesalazine (Ac-ASA) in isolated human colonic epithelial cells found that while 5-ASA was readily absorbed and metabolized, no unchanged 5-ASA was detected inside the cells. This suggests that the therapeutic effects observed in these cell lines are likely attributable to the parent drug, as the N-acetylated metabolite appears to be less active or poorly taken up at the cellular level.

Studies on Colorectal Carcinoma Cell Lines

The link between chronic inflammation and colorectal cancer (CRC) has prompted research into the chemopreventive potential of Mesalazine. In vitro studies using various CRC cell lines have shown that Mesalazine can inhibit cancer cell growth and promote apoptosis (programmed cell death) in a time- and dose-dependent manner. nih.govnih.gov Notably, these effects appear to be selective, as Mesalazine treatment reduces the proliferation rate of tumor cells while leaving the proliferation of normal epithelial cells unaltered. nih.govnih.gov

The molecular mechanisms underlying these anti-neoplastic properties have been investigated, revealing that Mesalazine can interfere with key signaling pathways that are constitutively activated in most colorectal cancers. nih.gov Research has demonstrated that Mesalazine can suppress the Wnt/β-catenin and the Epidermal Growth Factor Receptor (EGFR) signaling pathways in CRC cells. nih.gov By inhibiting these pathways, Mesalazine can interfere with cancer cell proliferation and survival, highlighting its potential role in CRC prevention. nih.gov

Investigations in Monocytic/Macrophage Cell Systems

Monocytes and macrophages are key immune cells that drive the inflammatory cascade in conditions like inflammatory bowel disease (IBD). The human monocytic cell line THP-1 is commonly used to study the anti-inflammatory effects of compounds on these cells. mdpi.com Research has shown that Mesalazine can effectively modulate the inflammatory response in this cell system. nih.gov Specifically, at lower concentrations (0.5 and 1 mM), Mesalazine significantly inhibited the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from THP-1 cells. mdpi.comnih.gov This demonstrates a direct anti-inflammatory effect on immune cells, which is central to its therapeutic action in IBD. nih.gov

In Vivo Animal Model Research

Animal models are indispensable for studying complex disease processes and evaluating the efficacy of therapeutic agents in a whole-organism context. Rodent models of colitis are widely used to mimic human IBD and investigate potential treatments.

Experimental Colitis Models (e.g., Dextran Sulfate Sodium-induced, Acetic Acid-induced)

Chemically induced colitis models in rodents are standard in preclinical IBD research. The Dextran Sulfate Sodium (DSS)-induced model is a reproducible method that results in colonic injury resembling human ulcerative colitis. koreamed.org Similarly, the intrarectal administration of acetic acid creates a non-transmural inflammation with features characteristic of human colitis, such as neutrophil infiltration, edema, and ulceration. koreamed.orgnih.gov

Numerous studies have utilized these models to confirm the therapeutic effects of Mesalazine. In both DSS and acetic acid-induced colitis models, treatment with Mesalazine has been shown to reduce tissue damage and ameliorate the severity of the disease. scielo.br These models are crucial for demonstrating the in vivo efficacy of the compound and for studying its impact on the complex interplay of inflammation and tissue repair. scielo.br

Evaluation of Inflammatory and Oxidative Stress Markers in Animal Tissues

A key application of in vivo models is the ability to measure biochemical markers of inflammation and oxidative stress directly in affected tissues. In rodent models of colitis, Mesalazine treatment has been shown to significantly modulate these markers, confirming its anti-inflammatory and antioxidant properties. scielo.br

Treatment with Mesalazine in rats with induced colitis leads to a decrease in inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and Nuclear Factor-kappa B (NF-kB). scielo.brnih.gov Furthermore, Mesalazine has been shown to reduce oxidative stress by decreasing lipid peroxidation (LPO) and the production of nitric oxide (NO) metabolites. scielo.br It also restores the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). scielo.br

The table below summarizes the observed effects of Mesalazine on key markers in animal models of colitis.

Marker TypeMarkerEffect of Colitis InductionEffect of Mesalazine Treatment
Inflammatory Myeloperoxidase (MPO)▲ Increased▼ Decreased
TNF-α▲ Increased▼ Decreased
iNOS▲ Increased▼ Decreased
NF-kB▲ Increased▼ Decreased
Oxidative Stress Lipid Peroxidation (LPO)▲ Increased▼ Decreased
Nitric Oxide (NO)▲ Increased▼ Decreased
Superoxide Dismutase (SOD)▲ Increased (compensatory)▼ Normalized
Glutathione Peroxidase (GPx)▼ Decreased▲ Increased/Restored

These findings from animal studies provide robust evidence for the mechanisms by which Mesalazine exerts its therapeutic effects, primarily through the reduction of both inflammation and oxidative damage in the colon. scielo.br

Studies on Gene Expression Profiles in Animal Models

Direct research investigating the specific effects of N-Acetyl Mesalazine-d3 on gene expression profiles in animal models is not extensively documented in publicly available literature. The primary application of this deuterated compound is in analytical and pharmacokinetic studies rather than as a therapeutic agent itself. However, studies on its parent compound, mesalazine (5-aminosalicylic acid or 5-ASA), provide valuable insights into the potential biological pathways that could be explored.

Mesalazine has been shown to modulate inflammatory and cancer-related gene expression in animal models of colitis. A notable study demonstrated that mesalazine promotes the accumulation of regulatory T cells (Tregs) in the colons of mice by activating the Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov This activation leads to an up-regulation of the AhR target gene, Cyp1A1. nih.gov The induction of Tregs is a crucial mechanism for controlling intestinal inflammation. nih.gov This effect was observed in wild-type mice but not in mice lacking the AhR gene, highlighting the receptor's critical role in mesalazine's mechanism of action. nih.gov

Furthermore, mesalazine has been observed to affect the gene expression of intestinal bacteria. In a study using a model enteric bacterium, 5-ASA was found to alter the expression of genes involved in bacterial invasion, cellular metabolism, and stress resistance. nih.gov These findings suggest that part of the therapeutic effect of mesalazine may be mediated through its influence on the gut microbiota and their genetic expression, which are known to play a role in inflammatory bowel disease. nih.govresearchgate.net

While these studies focus on mesalazine, they lay the groundwork for potential future investigations using this compound. The use of the deuterated metabolite could help in precisely tracing the compound's journey to target tissues and elucidating its specific effects on host and microbial gene expression, separate from its parent drug.

Tracing and Quantification in Animal Pharmacokinetic Studies

The principal and most widespread application of this compound in preclinical research is for tracing and quantification in animal pharmacokinetic (PK) studies. medchemexpress.com It serves as an ideal internal standard for bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure the concentration of mesalazine and its primary metabolite, N-Acetyl Mesalazine, in biological samples such as plasma, urine, and feces. fda.gov

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry. medchemexpress.commedchemexpress.com This is because their physical and chemical properties are nearly identical to the analyte being measured (the non-deuterated form). They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their difference in mass. This allows for precise correction of any analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reliable quantification. medchemexpress.com

In typical animal pharmacokinetic studies, a formulation of mesalazine is administered to species such as rats or dogs. fda.gov Blood, urine, and fecal samples are then collected at various time points. To determine the concentration of mesalazine and N-Acetyl Mesalazine in these samples, a known amount of the deuterated internal standard, this compound, is added to each sample before processing. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the exact concentration of the drug and its metabolite.

Pharmacokinetic parameters for mesalazine and N-Acetyl Mesalazine have been characterized in multiple animal models. For instance, in a 13-week oral toxicity study in rats, plasma concentrations of mesalamine and N-acetyl-5-ASA were measured, revealing accumulation of the compounds over time, particularly in males. fda.gov In another study involving horses, oral administration of a mesalazine prodrug resulted in minimal plasma concentrations of 5-ASA, which was rapidly metabolized to N-Acetyl-5-ASA, while high concentrations of both were found in fecal water, indicating local availability in the colon. nih.gov The accuracy of the data in such studies relies heavily on the use of stable isotope-labeled internal standards like this compound for quantification.

Below is a table representing typical pharmacokinetic data for N-Acetyl Mesalazine that would be obtained in an animal study, where this compound would be used as the internal standard for quantification.

ParameterValueUnitAnimal ModelNotes
Cmax (Peak Plasma Concentration)130µg/mLHorseMean Cmax in fecal water after oral administration of Olsalazine.
Tmax (Time to Peak Concentration)~24hoursHorseTime to peak concentration in feces after oral administration of Olsalazine.
Systemic AbsorptionLow-RatMesalazine is extensively metabolized to N-Acetyl Mesalazine in the gut wall and liver.
Bioavailability of 5-ASA (from prodrug)2.4%HorseSystemic bioavailability of 5-ASA released from orally administered Olsalazine.

Data in the table is compiled for illustrative purposes from studies on N-Acetyl Mesalazine (non-deuterated) in animal models. nih.gov this compound is the analytical standard used to obtain such precise measurements.

Comparative Research on Deuterated Vs. Non Deuterated Analogs

Analysis of Isotopic Effects on Metabolic Stability and Preclinical Bioavailability

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. researchgate.netnih.gov This alteration in metabolic rate can, in turn, affect the pharmacokinetic profile of a drug, potentially leading to increased metabolic stability and enhanced bioavailability. medchemexpress.com

N-Acetyl Mesalazine is the primary intestinal metabolite of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). medchemexpress.comglobalacademicpress.com The metabolism of 5-ASA to N-Acetyl-5-ASA occurs via N-acetyltransferase (NAT) enzymes, primarily in the liver and the gastrointestinal tract. nih.govnih.gov While N-Acetyl Mesalazine itself is generally considered inactive, its formation is a critical step in the clearance of the therapeutically active 5-ASA. globalacademicpress.comnih.gov

In the context of N-Acetyl Mesalazine-d3, the deuterium atoms are typically placed on the acetyl group. This specific placement could theoretically influence its metabolic stability. If deacetylation (the removal of the acetyl group) were a significant metabolic pathway for N-Acetyl Mesalazine, the stronger C-D bonds in the acetyl group of the deuterated analog might slow this process. However, the primary metabolic fate of 5-ASA is acetylation, not the deacetylation of its metabolite. nih.gov

While the principles of deuterium isotope effects on pharmacokinetics are well-established, specific preclinical studies directly comparing the metabolic stability and bioavailability of this compound versus N-Acetyl Mesalazine are not extensively detailed in publicly available research. nih.govsemanticscholar.org The predominant application of this compound is not as a therapeutic agent with improved pharmacokinetics, but as a critical tool in analytical chemistry. medchemexpress.com

Differential Analytical Characteristics in Quantification Methods

The most significant and well-documented difference between this compound and its non-deuterated analog lies in their application in analytical quantification, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.org this compound serves as an ideal internal standard (IS) for the accurate measurement of Mesalazine and N-Acetyl Mesalazine in biological matrices like human plasma. semanticscholar.orgresearchgate.net

An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls, which helps to correct for variability during sample processing and analysis. A deuterated analog is considered the "gold standard" for an internal standard in mass spectrometry because its physicochemical properties (like polarity, solubility, and chromatographic retention time) are nearly identical to the analyte of interest. researchgate.netnih.gov However, its increased mass allows it to be distinguished by the mass spectrometer. semanticscholar.org

In LC-MS/MS analysis, compounds are separated chromatographically and then detected based on their specific mass-to-charge ratio (m/z) transitions in a process called Multiple Reaction Monitoring (MRM). semanticscholar.orgnih.gov The distinct mass difference between N-Acetyl Mesalazine and this compound allows for their simultaneous, yet separate, detection without mutual interference. semanticscholar.org

For example, in one validated LC-MS/MS method, the following MRM transitions were used: semanticscholar.org

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Acetyl Mesalazine194.2149.9
This compound (IS)197.2 (Expected based on d3)-
Mesalazine152.0108.0

Note: The precise m/z for the deuterated standard can vary slightly based on the specific product and analytical conditions. The table reflects data from a representative study. semanticscholar.org

The use of this compound as an internal standard enables highly precise and accurate quantification of N-Acetyl Mesalazine. Validation data from such methods demonstrate excellent performance characteristics across a range of concentrations.

Validation ParameterN-Acetyl Mesalazine Performance
Linear Concentration Range10-2000 ng/mL
Intra-day Precision (%CV)0.99% to 5.67%
Inter-day Precision (%CV)1.72% to 4.89%
Intra-day Accuracy99.64% to 106.22%
Inter-day Accuracy100.71% to 104.27%

Data derived from a study utilizing this compound as an internal standard. semanticscholar.org

This high degree of accuracy and precision is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring, where exact concentration measurements are essential. globalacademicpress.comsemanticscholar.org The differential analytical characteristic—its distinct mass—is therefore the primary reason for the synthesis and use of this compound in pharmaceutical and clinical research.

Future Directions and Emerging Research Avenues for N Acetyl Mesalazine D3

Exploration of Novel Isotope Dilution Mass Spectrometry Applications

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high accuracy and precision in quantitative analysis. ptb.de N-Acetyl Mesalazine-d3 is integral to current IDMS methods for mesalazine and its metabolite, N-acetyl-5-aminosalicylic acid. scispace.com Future applications are poised to leverage advancements in mass spectrometry to enhance sensitivity, specificity, and throughput.

Next-generation hybrid and high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offer significant improvements in analytical capabilities. barchart.comnih.gov The integration of this compound with these technologies could enable the development of ultra-sensitive methods for quantifying trace levels of mesalazine and its metabolites in complex and minute samples, such as tissue biopsies or micro-samples.

Furthermore, there is potential for its inclusion in multiplexed analytical panels. These panels would allow for the simultaneous quantification of mesalazine, its primary metabolite, and a suite of other relevant biomarkers (e.g., inflammatory markers, metabolites from related pathways) from a single sample. This approach would provide a more holistic view of the drug's interaction within a biological system, enhancing the depth of pharmacokinetic and pharmacodynamic studies.

Table 1: Potential Advanced Mass Spectrometry Applications for this compound

Application AreaTechniquePotential AdvantageResearch Implication
Micro-sampling Analysis High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or OrbitrapEnables accurate quantification from very small sample volumes (e.g., dried blood spots, tissue biopsies).Facilitates less invasive patient monitoring and detailed tissue-specific drug distribution studies.
High-Throughput Screening Rapid chromatography techniques coupled with Tandem MSIncreases sample analysis speed without compromising data quality.Accelerates preclinical drug metabolism and pharmacokinetic (DMPK) studies.
Multiplexed Biomarker Panels Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Allows for simultaneous measurement of the drug, its metabolite, and other disease-related biomarkers.Provides comprehensive data for systems pharmacology and personalized medicine approaches.
Absolute Quantification in Complex Matrices Advanced Isotope Dilution Mass Spectrometry (IDMS)Improves accuracy by correcting for matrix effects and sample preparation variability. ptb.deEnhances the reliability of clinical trial data and therapeutic drug monitoring.

Integration with Advanced "Omics" Technologies in Preclinical Research (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, rely heavily on precise and accurate quantification to identify metabolic signatures and biomarkers. irisotope.comnih.gov Stable isotope-labeled internal standards like this compound are indispensable for achieving the high-quality data required in these disciplines. musechem.combiosyn.com

In future preclinical research, this compound can be integrated into metabolomics workflows to investigate the broader metabolic impact of mesalazine treatment. By ensuring the accurate quantification of N-acetyl-5-aminosalicylic acid, researchers can more reliably correlate its levels with changes in endogenous metabolic pathways. pharmiweb.comnih.gov For instance, studies could explore how the drug and its metabolite influence gut microbial metabolism or host inflammatory pathways at a systemic level. nih.govmdpi.com

This integration would be particularly valuable in multi-omics studies, where data from metabolomics, proteomics, and genomics are combined to build a comprehensive model of a drug's mechanism of action and its effects on the host. mdpi.com The use of this compound would anchor the quantitative data for the drug's metabolite, ensuring that correlations drawn between its concentration and other "omics" data are robust and reliable. This approach is crucial for moving towards predictive and personalized medicine in the treatment of inflammatory bowel disease. mdpi.com

Computational Modeling and Simulation Studies for Molecular Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and biological macromolecules like proteins. nih.govnih.gov Such studies can provide insights into binding affinities, conformational changes, and the stability of drug-receptor complexes. semanticscholar.orgresearchgate.net

While the primary role of deuterium (B1214612) labeling in this compound is to serve as a mass shift marker for analytical chemistry, computational studies could explore the subtle effects of this isotopic substitution on molecular behavior. The increased mass of deuterium can influence vibrational modes of chemical bonds, which may have minor, yet potentially significant, effects on the strength and dynamics of non-covalent interactions (a phenomenon related to the kinetic isotope effect).

Future research could employ MD simulations to compare the interaction of both N-Acetyl Mesalazine and this compound with key biological targets, such as enzymes involved in its metabolism or potential off-target proteins. nih.govajchem-a.com These simulations can calculate parameters like binding free energy, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to quantify the stability and dynamics of the protein-ligand complex. semanticscholar.org Such studies could help elucidate whether deuteration affects the binding kinetics or the residence time of the metabolite at its target sites, providing a deeper understanding of its molecular behavior.

Development of New Research Reference Standards and Tools

The reliability and comparability of scientific data heavily depend on the availability of high-quality reference materials. researchgate.net Certified Reference Materials (CRMs) are characterized to the highest metrological standards and are essential for validating analytical methods and ensuring the traceability of measurement results. resolvemass.ca

There is a growing need for well-characterized reference standards for drug metabolites to support pharmaceutical quality control, clinical diagnostics, and regulatory compliance. resolvemass.ca this compound has the potential to be developed into a CRM. This would involve a rigorous characterization process, including purity determination by multiple independent methods, homogeneity testing, and stability assessment, all performed according to international guidelines such as ISO 17034. researchgate.nettlcstandards.com

The availability of this compound as a CRM would provide analytical laboratories with a "gold standard" for method validation, calibration, and quality control. nih.gov It could also be incorporated into proficiency testing schemes, allowing different laboratories to compare their measurement capabilities and ensure the accuracy and consistency of results across studies and locations. Furthermore, it could be included as a key component in certified analytical kits designed for therapeutic drug monitoring of mesalazine, facilitating broader adoption of standardized and reliable testing in clinical settings.

Q & A

Q. What are the critical physicochemical properties of N-Acetyl Mesalazine-d3 for experimental reproducibility?

this compound (CAS 93968-79-7) has a molecular formula of C₉H₆D₃NO₄, a molecular weight of 198.1905 g/mol, and a melting point of 219–224°C. Its stability requires storage at -20°C under inert gas to prevent degradation . The compound’s density (1.485 g/cm³) and solubility profile must be considered for solvent selection in dissolution studies. Handling protocols should include desiccated environments and protective equipment (e.g., gloves, masks) to avoid hygroscopic or thermal decomposition .

Q. How should this compound be integrated as an internal standard in spectrophotometric assays?

Spectrophotometric methods for mesalazine quantification often use this compound to correct for matrix effects. For example, a validated method involves chromate-1,5-diphenylcarbazide complex formation, with deuterated analogs improving signal specificity by reducing interference from non-deuterated metabolites . Calibration curves should be prepared in the same biological matrix to account for recovery variations .

Advanced Research Questions

Q. What experimental design strategies mitigate isotopic interference in LC-MS quantification using this compound?

Factorial designs (e.g., full factorial with Minitab software) can optimize parameters like column temperature, mobile phase pH, and ionization voltage to resolve isotopic overlaps. For instance, deuterium’s isotopic shift (~0.3–0.5 m/z) must be validated against natural abundance isotopes of mesalazine. Response surface methodology (RSM) is recommended for balancing sensitivity and signal-to-noise ratios .

Q. How can researchers resolve discrepancies in reported molecular formulas (C₇H₄D₃NO₃ vs. C₉H₆D₃NO₄) for this compound?

Discrepancies may arise from differing synthesis pathways or nomenclature errors. Confirm structural identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify deuterium incorporation at specific positions. Cross-referencing with pharmacopeial standards (e.g., EP/USP) and batch-specific certificates of analysis is critical .

Q. What methodologies validate the isotopic purity of this compound in pharmacokinetic studies?

Isotopic purity (>98% deuterium incorporation) is assessed using LC-MS/MS with multiple reaction monitoring (MRM). For example, transitions specific to deuterated fragments (e.g., m/z 156→112 for C₇H₄D₃NO₃) are compared against non-deuterated analogs. Impurity profiling via gradient HPLC (e.g., 10 µL injections, C18 columns) detects residual mesalazine or acetylated byproducts .

Q. How do reaction conditions influence the stability of this compound during derivatization?

Stability studies under varying pH (2–9), temperature (4–40°C), and light exposure should be conducted. For example, acidic conditions (pH <3) may hydrolyze the acetyl group, releasing mesalazine-d3. Accelerated degradation studies (e.g., 40°C/75% RH for 30 days) coupled with Arrhenius modeling predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should conflicting impurity profiles in this compound batches be addressed?

Contradictory impurity data (e.g., 3-aminophenol vs. 4-aminophenol limits) require method harmonization. Cross-validate results using EP/USP guidelines: for example, limit 3-aminophenol to ≤10 ppm via HPLC with 3-aminophenol-d3 as an internal standard. Batch-to-batch variability necessitates supplier audits and in-house impurity spiking studies .

Methodological Resources

  • Spectrophotometry : Chromate-1,5-diphenylcarbazide complex for mesalazine detection .
  • HPLC : Gradient elution (0.1% TFA in acetonitrile/water) for impurity profiling .
  • LC-MS/MS : MRM transitions for isotopic purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.